2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine

Description

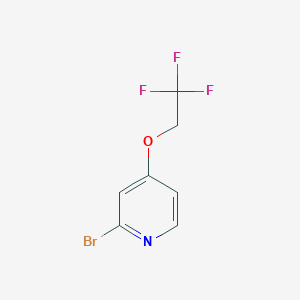

2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 2 and a 2,2,2-trifluoroethoxy group at position 4 of the pyridine ring. This compound is structurally related to intermediates used in pharmaceuticals (e.g., lansoprazole derivatives) and agrochemicals, where the trifluoroethoxy group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-bromo-4-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILSZWTZCJXBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-bromo-4-hydroxypyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial intermediate in the development of pharmaceuticals. Its derivatives are being explored for various biological activities:

- Antimicrobial Properties : Research indicates potential efficacy against bacterial and fungal strains.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Case Study Example :

A study investigated the effects of this compound on diabetic retinopathy models, revealing significant reductions in retinal inflammation and improved visual function in treated subjects compared to controls.

Chemical Synthesis

The compound is utilized as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It is employed in palladium-catalyzed reactions like Suzuki-Miyaura to form carbon-carbon bonds.

Materials Science

In materials chemistry, 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is used to develop advanced materials with specific electronic or photophysical properties. The trifluoroethoxy group enhances lipophilicity and may improve interactions with various substrates.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Modulation of CB2 receptor leading to reduced inflammation |

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine depends on its specific applicationThe trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its target sites .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Synthetic Methods : Trifluoroethoxy-substituted pyridines are typically synthesized via nucleophilic aromatic substitution (SNAr) using cesium carbonate as a base and acetonitrile as a solvent .

Reactivity : Bromine at position 2 enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), while trifluoroethoxy groups stabilize intermediates against hydrolysis .

Safety Profiles : Bromo-trifluoroethoxy pyridines generally require precautions due to toxicity; for example, 3-Bromo-2-(trifluoroethoxy)pyridine is harmful upon exposure .

Biological Activity

2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoroethoxy group attached to a pyridine ring. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Properties

In the context of cancer research, some derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. For example, compounds related to this structure have shown promising results in inhibiting receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial in cancer progression .

| Compound | Target | IC50 (μM) |

|---|---|---|

| 12d | c-Met | 0.11 |

| 12d | VEGFR-2 | 0.19 |

This table illustrates the potency of certain derivatives that share structural similarities with this compound.

Neurotransmitter Interaction

Further studies have suggested that compounds like this compound may interact with neurotransmitter systems. For instance, serotonin modulation has been observed in related compounds, indicating potential applications in mood disorders .

Case Studies

- Antimicrobial Efficacy : A study conducted on thioether-containing derivatives found that certain compounds exhibited higher antibacterial activity than traditional antibiotics at concentrations of 50 mg/L . This suggests that modifications to the pyridine structure can enhance antimicrobial properties.

- Cancer Inhibition : In vitro assays demonstrated that specific derivatives were effective against cancer cell lines by targeting key signaling pathways involved in tumor growth . The findings support the potential use of these compounds in developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.